Positional Isomerism (3-Phenoxy vs. 4-Phenoxy): Impact on Anti-Tubercular Activity Based on Class SAR
The target compound bears a 3-phenoxy substituent, whereas the most extensively characterized anti-tubercular benzothiazole-hydrazone series employs a 4-aryloxy substitution pattern. In the 4-aryloxy series, all synthesized compounds exhibited activity against M. tuberculosis H37Rv with MIC values spanning 1.5–29 μg/mL, and five compounds achieved MIC <3.0 μg/mL [1]. The lead compound ((E)-6-chloro-2-(2-(4-(2,4-dichlorophenoxy)benzylidene)hydrazinyl)benzothiazole) reached an MIC of 1.5 μg/mL [1]. The 3-phenoxy isomer has not been evaluated in this assay, meaning its anti-TB potency relative to the 4-phenoxy or 4-aryloxy analogs is unknown. However, the established SAR from the 4-aryloxy series indicates that the position and electronic character of the aryloxy substituent are critical determinants of MIC [1], and the 3-phenoxy isomer therefore represents a distinct and untested anti-TB candidate.
| Evidence Dimension | In vitro anti-mycobacterial activity (MIC) against M. tuberculosis H37Rv |
|---|---|
| Target Compound Data | Not evaluated in published literature |
| Comparator Or Baseline | 4-Aryloxy series (Telvekar et al., 2012): MIC range 1.5–29 μg/mL; lead compound MIC = 1.5 μg/mL |
| Quantified Difference | Unknown; target compound's activity has not been experimentally determined |
| Conditions | REMA assay against M. tuberculosis H37Rv strains |
Why This Matters
The 3-phenoxy isomer occupies an unexplored position in the anti-TB SAR landscape; its procurement enables head-to-head evaluation against the established 4-aryloxy series to determine whether meta-substitution improves or diminishes potency.
- [1] Telvekar, V. N.; Bairwa, V. K.; Satardekar, K.; Bellubi, A. Novel 2-(2-(4-aryloxybenzylidene) hydrazinyl)benzothiazole derivatives as anti-tubercular agents. Bioorg. Med. Chem. Lett. 2012, 22 (1), 649–652. View Source
